molecular formula C10H12F2O B164044 1-Butoxy-2,3-Difluorobenzene CAS No. 136239-66-2

1-Butoxy-2,3-Difluorobenzene

Cat. No. B164044
Key on ui cas rn: 136239-66-2
M. Wt: 186.2 g/mol
InChI Key: HYDIPEHDSUNHPA-UHFFFAOYSA-N
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Patent
US08216489B2

Procedure details

2,3-Difluorophenol (21) (100.0 g) and sodium hydroxide (NaOH; 36.9 g) were added to water (300 ml) under a nitrogen atmosphere, and the stirring was continued at 70° C. 1-Bromobutane (158.0 g) was added thereto, and the stirring was continued at 70° C. for 2 hours. The reaction mixture obtained was cooled to 30° C., heptane (100 ml) and water (100 ml) were added, and mixed. The mixture was then allowed to separate into organic and aqueous phases. The extraction into an organic phase was carried out. The organic phase obtained was washed with brine and dried over anhydrous magnesium sulfate. Then, fractional distillation was carried out under reduced pressure, giving 114.4 g of 4-butoxy-2,3-difluorobenzene (22). The compound (22) obtained was a colorless oil having a boiling point of 109° C. to 110° C./20 mmHg. The yield based on the compound (21) was 80.0%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH3:16]>O.CCCCCCC>[CH2:13]([O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[F:1])[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Name
Quantity
36.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
158 g
Type
reactant
Smiles
BrCCCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at 70° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to separate into organic and aqueous phases
EXTRACTION
Type
EXTRACTION
Details
The extraction into an organic phase
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, fractional distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 114.4 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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